molecular formula C15H17F6N3O3S B12481538 Ethyl {2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

Ethyl {2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

Cat. No.: B12481538
M. Wt: 433.4 g/mol
InChI Key: SYZCEWACJKQCME-UHFFFAOYSA-N
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Description

ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a hexafluoropropane moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biochemical pathways.

    Industry: The compound’s unique properties make it suitable for use in various industrial processes, including materials science and catalysis.

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting an enzyme or activating a receptor.

Comparison with Similar Compounds

ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other benzothiophene derivatives and hexafluoropropane-containing molecules.

    Uniqueness: The combination of the benzothiophene core and hexafluoropropane moiety makes this compound unique, offering distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ETHYL N-{2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17F6N3O3S

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl N-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C15H17F6N3O3S/c1-2-27-12(26)24-13(14(16,17)18,15(19,20)21)23-11-9(10(22)25)7-5-3-4-6-8(7)28-11/h23H,2-6H2,1H3,(H2,22,25)(H,24,26)

InChI Key

SYZCEWACJKQCME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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